2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one
Overview
Description
2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the indole and quinazoline precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The quinazoline moiety can be synthesized through the condensation of anthranilic acid derivatives with formamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The indole and quinazoline rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and quinazoline rings.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazolines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share the indole core and exhibit similar biological activities.
Quinazoline derivatives: Compounds such as quinazoline-2,4-dione and 4-aminoquinazoline share the quinazoline core and are used in various medicinal applications.
Uniqueness
2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one is unique due to the combination of indole and quinazoline moieties in a single molecule.
Properties
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c1-18-20(21-12-7-9-15-24(21)28(18)2)16-17-25-27-23-14-8-6-13-22(23)26(30)29(25)19-10-4-3-5-11-19/h3-17H,1-2H3/b17-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZPGXVNWFWCOA-WUKNDPDISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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